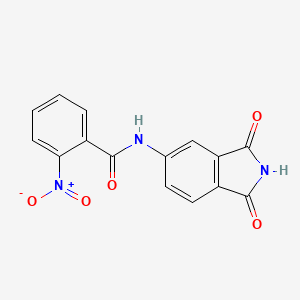![molecular formula C17H16ClF3N4O3S2 B2798779 5-Chloro-2-(methylsulfanyl)-4-{4-[3-(trifluoromethyl)benzenesulfonyl]piperazine-1-carbonyl}pyrimidine CAS No. 1043049-89-3](/img/structure/B2798779.png)
5-Chloro-2-(methylsulfanyl)-4-{4-[3-(trifluoromethyl)benzenesulfonyl]piperazine-1-carbonyl}pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-(methylsulfanyl)-4-{4-[3-(trifluoromethyl)benzenesulfonyl]piperazine-1-carbonyl}pyrimidine is a fascinating organic compound that has garnered interest in various scientific disciplines. Its intricate structure features a pyrimidine core substituted with a methylsulfanyl group, a chloro atom, and a piperazine ring linked to a trifluoromethyl benzenesulfonyl moiety. The compound's unique structural elements impart distinctive chemical and physical properties, making it a subject of interest in research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(methylsulfanyl)-4-{4-[3-(trifluoromethyl)benzenesulfonyl]piperazine-1-carbonyl}pyrimidine typically involves multiple steps. One common route includes the initial formation of the pyrimidine core, followed by sequential introduction of substituents.
Formation of Pyrimidine Core: : Condensation of guanidine with ethyl acetoacetate under basic conditions yields the pyrimidine nucleus.
Introduction of Methylsulfanyl Group: : Thiolation reaction introduces the methylsulfanyl group to the core.
Chlorination: : Chlorination using thionyl chloride or similar reagents.
Attachment of Piperazine Ring: : The piperazine ring is introduced via a nucleophilic substitution reaction.
Final Coupling Step: : The trifluoromethyl benzenesulfonyl moiety is attached to the piperazine ring using standard peptide coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-Dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production may utilize more streamlined processes, emphasizing cost-efficiency and scalability. Automated continuous flow synthesis and microwave-assisted reactions can enhance yield and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The methylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Substitution: : The chloro group is a reactive site for nucleophilic substitution reactions.
Coupling Reactions: : The piperazine moiety facilitates further functionalization through various coupling reactions.
Common Reagents and Conditions
Oxidation: : Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (mCPBA).
Substitution: : Nucleophiles like amines, alcohols, and thiols.
Coupling: : Standard peptide coupling reagents like EDCI or DCC.
Major Products
The reaction products are highly dependent on the reaction conditions and the reagents used. For example, oxidizing the methylsulfanyl group typically forms sulfoxides or sulfones, which can have different reactivity profiles.
Applications De Recherche Scientifique
5-Chloro-2-(methylsulfanyl)-4-{4-[3-(trifluoromethyl)benzenesulfonyl]piperazine-1-carbonyl}pyrimidine has been extensively studied for its potential in various fields:
Chemistry: : It is a valuable intermediate in the synthesis of complex organic molecules.
Biology: : Its bioactive structure makes it a candidate for probing biological pathways and mechanisms.
Medicine: : It is investigated for its potential therapeutic applications, particularly in anti-inflammatory and anticancer research.
Industry: : The compound's unique properties make it useful in materials science, such as in the development of specialty polymers and coatings.
Mécanisme D'action
The mechanism of action of 5-Chloro-2-(methylsulfanyl)-4-{4-[3-(trifluoromethyl)benzenesulfonyl]piperazine-1-carbonyl}pyrimidine can vary based on its specific application. In a biological context, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group enhances its metabolic stability and bioavailability, while the piperazine ring can improve its binding affinity to biological targets.
Comparaison Avec Des Composés Similaires
Comparing 5-Chloro-2-(methylsulfanyl)-4-{4-[3-(trifluoromethyl)benzenesulfonyl]piperazine-1-carbonyl}pyrimidine to structurally similar compounds highlights its unique attributes:
5-Chloro-2-(methylsulfanyl)-4-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}pyrimidine: : Similar, but lacks the sulfonyl group, resulting in different reactivity and biological activity.
5-Chloro-2-(methylsulfanyl)-4-{4-[3-(fluoromethyl)benzenesulfonyl]piperazine-1-carbonyl}pyrimidine: : The substitution of fluorine with trifluoromethyl can alter electronic properties and metabolic stability.
5-Chloro-2-(methylsulfanyl)-4-{4-[3-(trifluoromethyl)benzenesulfonyl]pyrimidine}: : Lacking the piperazine moiety, which is critical for specific biological interactions.
These comparisons emphasize the compound's distinctive features, such as the presence of both trifluoromethyl and benzenesulfonyl groups, and its incorporation of a piperazine ring, which collectively contribute to its unique chemical and biological properties.
Hope this quenches your thirst for knowledge! Anything else on your mind?
Propriétés
IUPAC Name |
(5-chloro-2-methylsulfanylpyrimidin-4-yl)-[4-[3-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClF3N4O3S2/c1-29-16-22-10-13(18)14(23-16)15(26)24-5-7-25(8-6-24)30(27,28)12-4-2-3-11(9-12)17(19,20)21/h2-4,9-10H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBSRVPWROFGFNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClF3N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
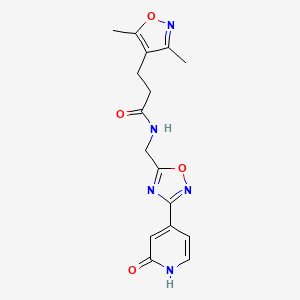
![1-{1-[6-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}-1H-1,3-benzodiazole](/img/structure/B2798699.png)
![N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide](/img/structure/B2798701.png)
![2-(3-chlorophenyl)-7-(4-hydroxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2798702.png)
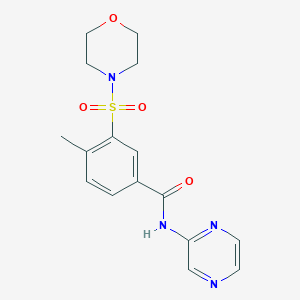
![5-[(Azetidin-3-yloxy)methyl]-3-cyclopropyl-1,2,4-oxadiazole hydrochloride](/img/structure/B2798705.png)
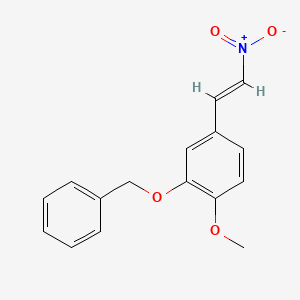
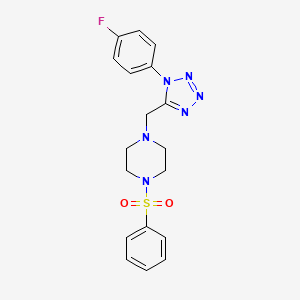
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[2-methyl-4-(4-methylpiperazin-1-yl)phenyl]propanamide](/img/structure/B2798711.png)
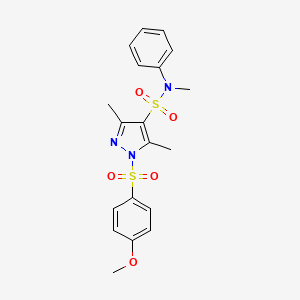
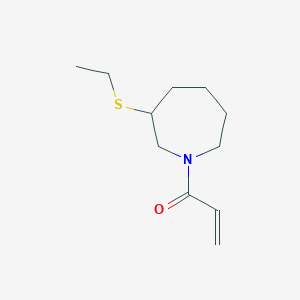
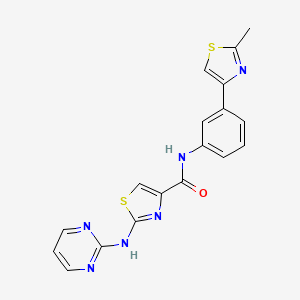
![N-(1,3-benzodioxol-5-yl)-2-[(5-chlorothiophen-2-yl)sulfonyl]acetamide](/img/structure/B2798718.png)
